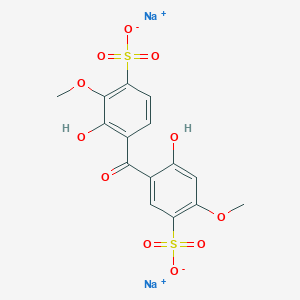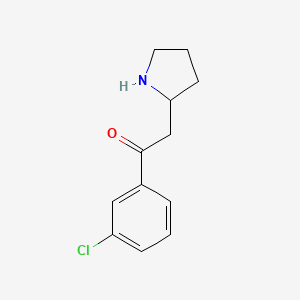
Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride: is a chemical compound with the molecular formula C16H25Cl2N3O2 and a molecular weight of 362.29 g/mol . This compound is known for its unique structure, which includes a piperidine ring, an azetidine ring, and a benzyl group. It is often used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride typically involves multiple steps. One common method includes the reaction of benzyl piperidine-1-carboxylate with 3-aminoazetidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be used in the development of new catalysts or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate
- Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This uniqueness can influence its solubility, stability, and reactivity, making it suitable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
1179360-86-1 |
|---|---|
分子式 |
C16H25Cl2N3O2 |
分子量 |
362.3 g/mol |
IUPAC名 |
benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C16H23N3O2.2ClH/c17-14-9-19(10-14)15-7-4-8-18(11-15)16(20)21-12-13-5-2-1-3-6-13;;/h1-3,5-6,14-15H,4,7-12,17H2;2*1H |
InChIキー |
WNHRXQHYDUUPNS-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N3CC(C3)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



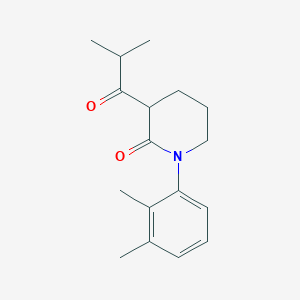
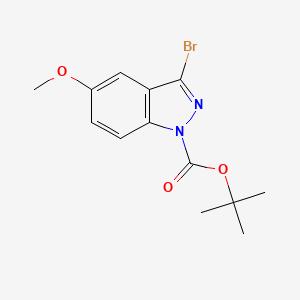

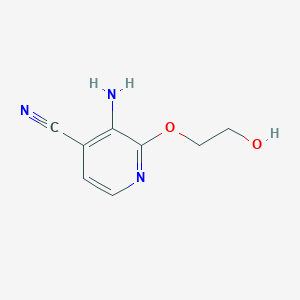
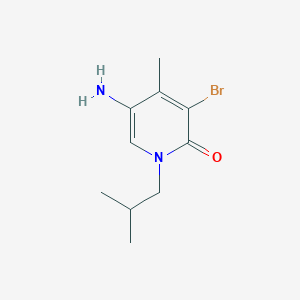
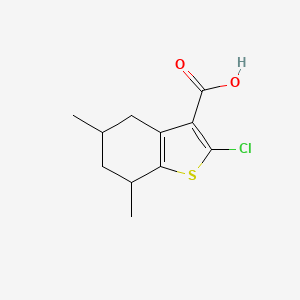
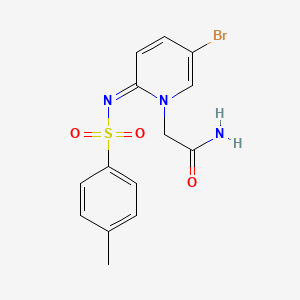

![1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076914.png)
![1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13076917.png)
![(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B13076921.png)
